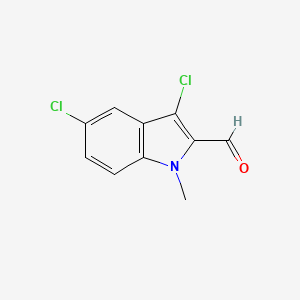

3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde

CAS No.:

Cat. No.: VC15954385

Molecular Formula: C10H7Cl2NO

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7Cl2NO |

|---|---|

| Molecular Weight | 228.07 g/mol |

| IUPAC Name | 3,5-dichloro-1-methylindole-2-carbaldehyde |

| Standard InChI | InChI=1S/C10H7Cl2NO/c1-13-8-3-2-6(11)4-7(8)10(12)9(13)5-14/h2-5H,1H3 |

| Standard InChI Key | AWVUMOOJONAQFC-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)C(=C1C=O)Cl |

Introduction

3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde is an organic compound belonging to the indole derivatives family. It is characterized by its molecular formula C10H7Cl2NO and a molecular weight of 228.07 g/mol . This compound features a dichloro substitution at the 3 and 5 positions of the indole ring, along with a carbaldehyde functional group at the 2 position, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis and Preparation

The synthesis of 3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde typically involves multi-step organic synthesis processes. While specific detailed methods for its synthesis are not widely documented, similar indole derivatives often require reactions involving alkylation, halogenation, and formylation steps. For instance, the synthesis of related indole compounds often involves the use of alkyl halides in solvents like acetonitrile and DMF under reflux conditions .

Applications and Potential Uses

3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde has potential applications in various fields due to its structural features and reactivity. Indole derivatives are known for their diverse biological activities, including antifungal, anticancer, and muscle relaxant properties . The presence of the carbaldehyde group allows for further chemical modifications, making it a versatile intermediate for synthesizing more complex molecules.

Comparison with Similar Compounds

Several compounds share structural similarities with 3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde. A comparison highlights their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-1-methyl-1H-indole-3,5-dicarbaldehyde | C11H8ClNO2 | Two aldehyde groups; broader reactivity |

| 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | C10H8ClNO | Single chlorine substitution; different position |

| 3-Chloroindole | C8H6ClN | Simpler structure; lacks aldehyde functionality |

Suppliers and Availability

3,5-Dichloro-1-methyl-1H-indole-2-carbaldehyde is available from various suppliers, including Hangzhou MolCore BioPharmatech Co., Ltd. in China . The compound is offered in different purities and quantities, with prices varying based on the supplier and product specifications.

| Supplier | Product Number | Purity | Quantity | Price |

|---|---|---|---|---|

| Chemenu | CM333886 | 95%+ | 1g | $615 |

| Crysdot | CD11166722 | 97% | 1g | $673 |

| Crysdot | CD11166722 | 97% | 5g | $1404 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume